3-Ethynylfluoranthene

UV-Vis spectroscopy PAH identification ethynyl substitution effect

3-Ethynylfluoranthene (CAS 173066-87-0, molecular formula C₁₈H₁₀, molecular weight 226.27 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative in which an ethynyl (–C≡CH) group is substituted at the 3-position of the fluoranthene core. It belongs to the ethynyl-substituted PAH family and serves as a key intermediate in the synthesis of cyclopenta-fused PAHs and bowl-shaped fullerene fragments.

Molecular Formula C18H10
Molecular Weight 226.3 g/mol
CAS No. 173066-87-0
Cat. No. B066400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylfluoranthene
CAS173066-87-0
Synonyms3-ETHYNYLFLUORANTHENE
Molecular FormulaC18H10
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43
InChIInChI=1S/C18H10/c1-2-12-10-11-17-15-7-4-3-6-14(15)16-9-5-8-13(12)18(16)17/h1,3-11H
InChIKeyWQEXTBZBLIGAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynylfluoranthene (CAS 173066-87-0) – Procurement-Relevant Identity, Class, and Core Characteristics


3-Ethynylfluoranthene (CAS 173066-87-0, molecular formula C₁₈H₁₀, molecular weight 226.27 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative in which an ethynyl (–C≡CH) group is substituted at the 3-position of the fluoranthene core [1]. It belongs to the ethynyl-substituted PAH family and serves as a key intermediate in the synthesis of cyclopenta-fused PAHs and bowl-shaped fullerene fragments [2]. The compound has been identified in combustion exhausts [3] and has found application as an electron-donor building block in D–π–A porphyrin sensitizers for dye-sensitized solar cells [4].

Why 3-Ethynylfluoranthene Cannot Be Casually Replaced by Unsubstituted Fluoranthene or Alternative Ethynyl-PAHs


The ethynyl substituent at the 3-position of the fluoranthene core introduces electronic perturbations that are absent in the parent fluoranthene and that differ in magnitude and direction from ethynyl substitution at other positions or on other PAH scaffolds. These perturbations manifest as quantifiable bathochromic shifts in UV-Vis absorption spectra (average 5 nm for β/β′-bands and 18 nm for the p-band across the ethynyl-PAH class) [1], a qualitatively distinct mutagenicity profile—3-ethynylfluoranthene is a direct-acting mutagen in the Ames assay without requiring exogenous metabolic activation, unlike the non-mutagenic parent fluoranthene [2]—and specific utility as a donor moiety in D–π–A porphyrin sensitizers where the ethynyl linkage facilitates intramolecular energy transfer that directly impacts device power conversion efficiency [3]. Generic substitution without verifying these property differentials risks compromising spectroscopic identification, toxicological assessment, or device performance in application-specific contexts.

Quantitative Differentiation Evidence for 3-Ethynylfluoranthene: Head-to-Head and Cross-Study Comparator Data


UV-Vis Bathochromic Shift: 3-Ethynylfluoranthene vs. Parent Fluoranthene

Ethynyl substitution at the 3-position of fluoranthene produces a bathochromic (red) shift in the UV-Vis absorption spectrum relative to unsubstituted fluoranthene. In a systematic study of six ethynyl-PAHs including 3-ethynylfluoranthene, ethynyl substitution resulted in class-average bathochromic shifts of +5 nm for the lower-wavelength β- and β′-bands and +18 nm for the higher-wavelength p-band, accompanied by amplification of the p-band relative to the β-band [1]. These shifts are sufficiently consistent across the ethynyl-PAH class that new ethynyl-PAHs can be identified solely by their UV spectra [1]. The cyclopenta-fused analog cyclopenta[cd]fluoranthene exhibits larger shifts (+7 nm β-band, +16 nm β′-band, +44 nm p-band) but with decreased vibrational fine-structure resolution [1].

UV-Vis spectroscopy PAH identification ethynyl substitution effect

Bacterial Mutagenicity: 3-Ethynylfluoranthene Is a Direct-Acting Mutagen, Unlike the Non-Mutagenic Parent Fluoranthene

In a comparative Salmonella/microsome reversion assay (Ames test) using S. typhimurium strain TA98, 3-ethynylfluoranthene exhibited mutagenic activity both with and without exogenous metabolic activation (rat liver S9 fraction), whereas unsubstituted fluoranthene—one of the most abundant PAHs in combustion exhausts—showed no mutagenic response under the same conditions [1]. Cyclopenta[cd]fluoranthene, the cyclopenta-fused analog, displayed only modest mutagenicity compared to other active cyclopenta-PAHs [1]. The direct-acting mutagenicity of 3-ethynylfluoranthene (i.e., activity without S9 activation) is notable because it implies the parent compound itself, rather than a metabolically activated metabolite, can interact with bacterial DNA to induce frameshift mutations detected by strain TA98 [1].

Ames assay genotoxicity combustion exhaust PAH mutagenicity

Dye-Sensitized Solar Cell Efficiency: 3-Ethynylfluoranthene as Donor in Porphyrin Sensitizers Delivers ~2× PCE Advantage

In a study of three D–π–A porphyrin sensitizers all employing 3-ethynylfluoranthene as the electron donor but differing in the auxiliary acceptor unit, the power conversion efficiency (PCE) varied substantially depending on the acceptor pairing [1]. Sensitizers LG8 (with 2,1,3-benzothiadiazole, BTD, as auxiliary acceptor) and LG10 (with 2,3-di(thiophen-2-yl)quinoxaline, DTQ) achieved PCE values of η ≈ 3.0% each, whereas LG9 (with 2,3-diphenylquinoxaline, DPQ) reached only η ≈ 1.50% [1]. The 2× efficiency difference between LG8/LG10 and LG9 was attributed to more efficient and red-shifted intramolecular energy transfer from the 3-ethynylfluoranthene donor to the BTD or DTQ acceptor, as well as better alignment of the LUMO energy level with the conduction band edge of anatase TiO₂ [1].

dye-sensitized solar cell porphyrin sensitizer power conversion efficiency D–π–A donor

Synthetic Versatility as a Precursor: 3-Ethynylfluoranthene Enables Access to Cyclopenta-Fused PAHs and Bowl-Shaped Fullerene Fragments

3-Ethynylfluoranthene serves as a direct synthetic precursor to cyclopenta[cd]fluoranthene via thermal cyclization. Flash vacuum thermolysis (FVT) of 3-(1-chloroethenyl)fluoranthene (derived from 3-ethynylfluoranthene) at 1,050 °C produces a pyrolysate containing 85% cyclopenta[cd]fluoranthene, 2% residual 3-ethynylfluoranthene, and 13% fluoranthene [1]. More broadly, the ethynyl substituent at the 3-position enables Sonogashira-type coupling and thermal cyclization strategies that are not accessible with unsubstituted fluoranthene. While 7,10-diethynylfluoranthene is the established precursor for corannulene synthesis via gas-phase thermal cyclization [2], the mono-ethynylated 3-ethynylfluoranthene provides a platform for constructing mono-cyclopenta-fused derivatives and asymmetrically functionalized fluoranthene building blocks [3].

flash vacuum thermolysis cyclopenta[cd]fluoranthene corannulene precursor PAH synthesis

High-Value Application Scenarios for 3-Ethynylfluoranthene Supported by Quantitative Differentiation Evidence


Environmental Toxicology Reference Standard for Combustion Emission Mutagenicity Profiling

3-Ethynylfluoranthene has been directly identified in combustion exhausts and its mutagenic activity has been rigorously compared to that of fluoranthene in the Ames assay using S. typhimurium strain TA98. The compound's direct-acting mutagenicity (active both with and without S9 metabolic activation) distinguishes it from the non-mutagenic parent fluoranthene [1]. Environmental testing laboratories and combustion research groups requiring authenticated reference materials for isomer-specific mutagenicity assessment of PAH-containing emission samples should prioritize 3-ethynylfluoranthene as a positive control and quantification standard, given its unique direct-acting mutagenic profile among fluoranthene-derived PAHs.

Electron-Donor Building Block for D–π–A Porphyrin Sensitizers in Dye-Sensitized Solar Cells

In D–π–A porphyrin sensitizers, 3-ethynylfluoranthene functions as the electron donor moiety, with the ethynyl linkage facilitating intramolecular energy transfer to the auxiliary acceptor. Sensitizers LG8 and LG10, both employing 3-ethynylfluoranthene as donor, achieved PCE values of η ≈ 3.0%, double the η = 1.50% of LG9, which differs only in the auxiliary acceptor unit [2]. Materials scientists and photovoltaic research groups procuring 3-ethynylfluoranthene for DSSC development can leverage this established structure–performance relationship to rationally pair the donor with optimized acceptors (e.g., benzothiadiazole or thiophenyl-quinoxaline) for maximum device efficiency.

Precursor for Cyclopenta-Fused PAH Synthesis via Flash Vacuum Thermolysis

3-Ethynylfluoranthene is the direct synthetic precursor to cyclopenta[cd]fluoranthene, a cyclopenta-fused PAH of environmental and toxicological significance. Flash vacuum thermolysis of 3-(1-chloroethenyl)fluoranthene at 1,050 °C yields a pyrolysate containing 85% cyclopenta[cd]fluoranthene [1]. Synthetic chemistry groups studying PAH thermal interconversion pathways or requiring authentic cyclopenta[cd]fluoranthene for mutagenicity reference purposes can use 3-ethynylfluoranthene as the most direct entry point, avoiding multi-step de novo construction of the cyclopenta-fused ring system.

Spectroscopic Identification of Ethynyl-PAHs in Complex Combustion Mixtures

The systematic bathochromic shifts induced by ethynyl substitution (class-average +5 nm for β/β′-bands and +18 nm for the p-band) [3] provide a reliable spectroscopic signature for identifying 3-ethynylfluoranthene in combustion product mixtures by UV-Vis spectroscopy alone. Analytical laboratories engaged in PAH emission profiling can employ these quantitative shift values—in conjunction with the reference UV spectrum of authentic 3-ethynylfluoranthene—to distinguish this compound from co-eluting or isobaric PAH isomers that mass spectrometry alone cannot resolve.

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